Ethyl cis-3-bromoacrylate

Description

Significance as a Versatile Building Block in Complex Molecule Preparation

The utility of ethyl cis-3-bromoacrylate in organic synthesis stems from its distinct chemical properties. The presence of a bromine atom and an acrylate (B77674) moiety in a cis configuration provides a unique platform for a variety of chemical transformations. This arrangement makes the compound a valuable precursor for creating stereochemically defined structures, which is of paramount importance in the synthesis of natural products and pharmaceuticals.

The electron-withdrawing nature of the bromine atom renders the carbon-carbon double bond highly reactive towards nucleophiles, facilitating a range of addition and substitution reactions. This reactivity has been harnessed in the synthesis of diverse and complex molecules. For instance, it serves as a key reagent in the preparation of nucleoside analogues, which are crucial for antiviral research. Its application extends to the synthesis of dihydropyrimido[1,2-a]purine-6,10-dione derivatives, compounds with potential therapeutic applications.

Furthermore, this compound is instrumental in the stereoselective preparation of cis-2-enoates, which are valuable intermediates in their own right. A particularly powerful application is its use in palladium-catalyzed cross-coupling reactions, such as the Negishi and Suzuki-Miyaura couplings, to produce conjugated dienes and polyenes with high stereoselectivity. pnas.orgresearchgate.netmdpi.com These structural motifs are prevalent in many biologically active natural products.

Historical Context and Evolution of its Synthetic Utility

The journey of halogenated acrylates in organic synthesis began to gain significant momentum in the mid-twentieth century. Early methodologies for the synthesis of bromoacrylates typically involved the bromination of the corresponding acrylate followed by a dehydrobromination step. While these initial protocols laid the groundwork, the specific utility of the cis-isomer of ethyl 3-bromoacrylate has been a more recent development, driven by the increasing demand for stereochemically pure building blocks in total synthesis.

The evolution of its synthetic utility is closely tied to the advent of modern cross-coupling reactions. The development of palladium-catalyzed reactions, pioneered by chemists like Ei-ichi Negishi, provided the tools necessary to exploit the reactivity of vinyl halides like this compound with high precision. organic-chemistry.org The ability to retain the cis-geometry of the double bond during these coupling reactions has been a critical factor in its widespread adoption. This has allowed for the highly controlled and predictable synthesis of complex diene and polyene systems, a significant advancement over older, less selective methods. pnas.orgresearchgate.net

Comparison with Related Halogenated Acrylates in Synthetic Methodologies

The synthetic utility of this compound is best understood when compared with its stereoisomer, ethyl trans-3-bromoacrylate, and other related halogenated acrylates.

Comparison with Ethyl trans-3-bromoacrylate

The primary distinction between the cis and trans isomers lies in the spatial arrangement of the substituents around the double bond, which significantly influences their reactivity and the stereochemistry of the products formed. leah4sci.com In many synthetic applications, particularly in cross-coupling reactions for the synthesis of specific stereoisomers of conjugated dienes, the choice between the cis and trans starting material is crucial for obtaining the desired product with high stereopurity. pnas.orgresearchgate.netmdpi.com

For example, in Negishi coupling reactions to form all four possible stereoisomers of a 2,4-dienoic ester, both ethyl cis- and trans-3-bromoacrylate are employed to stereospecifically generate the corresponding (2Z,4E)- and (2E,4E)-dienes, respectively. mdpi.com

Comparative Reactivity with Other Halogenated Acrylates

The reactivity of this compound can also be compared to other halogenated acrylates, such as those bearing different halogens (e.g., chlorine or iodine) or with the halogen at a different position (e.g., ethyl 2-bromoacrylate).

| Reaction Type | This compound | Ethyl trans-3-bromoacrylate | Ethyl 2-bromoacrylate | Ethyl cis-3-iodoacrylate |

| Negishi Coupling | High stereoretention, yields of 85-90% for (2Z,4E)-dienes. pnas.org | High stereoretention, yields of 90% for (2E,4E)-dienes. pnas.org | Used in different coupling strategies, not a direct comparison for 3-substituted products. | Can be used in similar couplings, but reactivity differs due to the C-I bond. |

| Suzuki-Miyaura Coupling | Used to produce (2Z,4E)-dienes, though stereochemical scrambling can be an issue with certain bases. pnas.org | Employed for the synthesis of (2E,4E)-dienes. pnas.org | Not a direct analogue for this type of transformation. | Reactivity is generally higher than the bromide, but stability can be lower. |

| Diels-Alder Reaction | Not a typical dienophile for this reaction. | Not a typical dienophile for this reaction. | Acts as a dienophile to form cyclic adducts. researchgate.net | Not typically used. |

| Michael Addition | The electrophilic double bond is susceptible to Michael addition. | Also undergoes Michael addition. | The position of the halogen influences the regioselectivity of the addition. | The reactivity is influenced by the larger iodine atom. |

The choice of halogenated acrylate in a synthetic strategy is therefore dependent on the desired outcome, including the target stereochemistry and the specific reaction conditions to be employed. The unique combination of reactivity and stereochemical integrity offered by this compound has solidified its position as an indispensable tool in the arsenal (B13267) of the modern organic chemist.

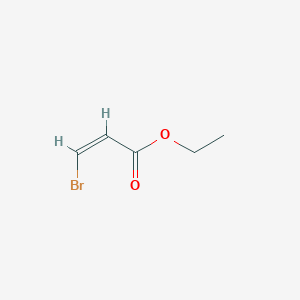

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (Z)-3-bromoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTJVQIYRQALIK-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31930-34-4 | |

| Record name | (Z) Ethyl 3-bromoacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Stereoselective Synthesis of Ethyl cis-3-Bromoacrylate

The spatial arrangement of the bromine atom and the ethyl ester group on the same side of the carbon-carbon double bond defines the cis isomer of 3-bromoacrylic acid ethyl ester. This specific stereochemistry is crucial for its subsequent reactions and the stereochemical outcome of the final products.

Conventional Laboratory Preparations

A common laboratory-scale synthesis of this compound involves the reaction of ethyl propiolate with lithium bromide (LiBr) and acetic acid (AcOH) in acetonitrile. soton.ac.ukmuni.cz This method provides a reliable route to the desired cis-isomer. The reaction is typically heated to achieve a reasonable reaction rate and yield. soton.ac.uk

Table 1: Conventional Synthesis of this compound

| Precursor | Reagents | Solvent | Temperature | Yield | Reference |

|---|

Novel Approaches for Enhanced Stereoselectivity and Yield

Modern synthetic methods have focused on improving the stereoselectivity and efficiency of this compound synthesis. Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, have emerged as powerful tools for the stereoselective synthesis of substituted alkenes. mdpi.compnas.org These reactions allow for the coupling of an organozinc reagent with an alkenyl halide, preserving the stereochemistry of the double bond. For instance, the Negishi coupling of the (Z)-isomer of ethyl 3-bromoacrylate with organozinc reagents, catalyzed by a palladium complex like PEPPSI, can afford products with high stereoisomeric purity. mdpi.compnas.org While often used to synthesize more complex dienes from this compound, the principles of these stereoretentive couplings are fundamental to advanced organic synthesis. mdpi.comresearchgate.net

Precursors to this compound

The synthesis of this compound relies on the availability of suitable starting materials.

Bromination of Acrylic Acid Derivatives

Direct bromination of acrylic acid or its esters can be a route to bromoacrylates. However, controlling the stereoselectivity to favor the cis-isomer can be challenging. The synthesis of (E)-3-bromoacrylic acid has been achieved by reacting propargyl acid with hydrobromic acid. google.com While this produces the trans-isomer, it highlights the use of alkynes as precursors to haloacrylates. The direct bromination of ethyl acrylate (B77674) is another potential method, though it requires careful control of reaction conditions to achieve the desired stereochemistry.

Routes Involving Brominated Intermediates

The synthesis of this compound often proceeds through brominated intermediates. For example, the preparation from ethyl propiolate involves the in-situ formation of a brominated species that then adds to the alkyne. soton.ac.uk Other strategies might involve the use of brominated phosphonates, such as methyl bis(2,2,2-trifluoroethoxy)bromophosphonoacetate, in Horner-Wadsworth-Emmons (HWE) reactions to produce (E)-α-bromoacrylates. acs.orgresearchgate.net While this specific reagent yields the α-bromo isomer, the underlying principle of using functionalized brominated reagents is a key strategy in organic synthesis.

Isotopic Labeling Strategies for Mechanistic and Analytical Studies

Isotopic labeling is a powerful technique for elucidating reaction mechanisms and for use in analytical applications.

In the context of reactions involving this compound, isotopic labeling can provide crucial insights. For instance, in the study of the KAHA (α-ketoacid-hydroxylamine) ligation, a peptide-forming reaction, ¹⁸O-labeling of the reactants was used to determine the origin of the oxygen atom in the final amide bond. ethz.ch This demonstrated that the oxygen atom originated from the hydroxylamine, proceeding through an oxaziridine (B8769555) intermediate. ethz.ch

Furthermore, stable isotope-labeled analogues of compounds synthesized from this compound are valuable in immunological assays. The use of labeled nucleosides, for example, can enhance the specificity and sensitivity of ELISA tests. While direct isotopic labeling of this compound itself is not extensively detailed in the provided results, the use of isotopically labeled precursors or its application in synthesizing labeled molecules for mechanistic and analytical purposes is a recognized strategy. ethz.chuni-regensburg.de

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Acetic acid |

| Ethyl 2-amino-9-(2-deoxy-β-D-erythropentofuranosyl)-6,9-dihydro-6-oxo-1H-purine-1-acrylate |

| Ethyl acrylate |

| This compound |

| Ethyl propiolate |

| (E)-3-bromoacrylic acid |

| 3-(2-deoxy-β-D-erythro-pentofuranosyl)-3,4-dihydropyrimido[1,2-a]purine-6,10-dione |

| Hydrobromic acid |

| Lithium bromide |

| Methyl bis(2,2,2-trifluoroethoxy)bromophosphonoacetate |

Reactivity and Mechanistic Investigations

Nucleophilic Addition Reactions

The electron-deficient double bond in ethyl cis-3-bromoacrylate is highly susceptible to attack by nucleophiles. These reactions often proceed through an addition-elimination mechanism, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Addition-Elimination Pathways with Nucleosides

A notable application of this compound's reactivity is its stereoselective alkylation of nucleosides. For instance, it reacts with deoxyguanosine (dG) under basic conditions. The reaction proceeds via an addition-elimination pathway to yield N1-(3-carboxyethyl-1-propenyl)-dG. uzhnu.edu.ua This intermediate can then undergo further reactions, highlighting the utility of this compound in synthesizing modified nucleosides. uzhnu.edu.ua The cis-configuration of the starting material is crucial for the stereochemical outcome of the reaction.

Reactivity with Other Carbon and Heteroatom Nucleophiles

This compound readily undergoes reactions with a range of carbon and heteroatom nucleophiles. The bromine atom can be displaced by nucleophiles such as amines, thiols, and alkoxides in nucleophilic substitution reactions. Additionally, it can participate in Michael addition reactions. The conjugate addition of stabilized nucleophiles to such electron-deficient alkenes is a fundamental strategy for constructing carbon-carbon and carbon-heteroatom bonds with high atom economy. researchgate.net

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound serves as a valuable coupling partner in several of these transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of a vinyl bromide moiety makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of complex molecular architectures with high stereoselectivity.

The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a palladium or nickel catalyst, has been effectively employed with this compound. These reactions are highly stereoselective, with the cis-configuration of the bromoacrylate being retained in the product. For example, the coupling of this compound with alkenylzinc reagents using a PEPPSI catalyst (1 mol %) in tetrahydrofuran (B95107) (THF) at 23°C preserves the cis-geometry of the double bond.

A systematic study on the synthesis of all four stereoisomers of ethyl 2,4-undecadienoate demonstrated the utility of Negishi coupling with ethyl (E)- and (Z)-3-bromoacrylate. The reactions proceeded with ≥98% stereoselectivity and in high yields (80-90%). pnas.orgpnas.org Specifically, the coupling of this compound with (E)-1-octenylzirconocene chloride yielded the corresponding (2Z,4E)-diene with excellent diastereoisomeric ratio. mdpi.comresearchgate.net

Table 1: Negishi Coupling of Ethyl 3-bromoacrylate Isomers

| Ethyl 3-bromoacrylate Isomer | Coupling Partner | Catalyst (1 mol%) | Product | Yield | Isomeric Purity | Reference |

|---|---|---|---|---|---|---|

| (Z)- (cis) | (E)-1-Octenylzirconocene chloride | PEPPSI | Ethyl (2Z,4E)-undeca-2,4-dienoate | 85% | ≥98% | pnas.org |

| (E)- (trans) | (E)-1-Octenylzirconocene chloride | PEPPSI | Ethyl (2E,4E)-undeca-2,4-dienoate | 90% | ≥98% | pnas.org |

| (Z)- (cis) | (Z)-1-Octenyl iodide | PEPPSI | Ethyl (2Z,4Z)-undeca-2,4-dienoate | - | - | mdpi.com |

| (E)- (trans) | (Z)-1-Octenyl iodide | PEPPSI | Ethyl (2E,4Z)-undeca-2,4-dienoate | - | - | mdpi.com |

Data derived from studies on the stereoselective synthesis of dienoic esters.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is another powerful tool that has been applied to this compound. The position of the bromine atom adjacent to the ester group directs the coupling to the β-position. While early attempts at Suzuki coupling with this compound sometimes resulted in stereoisomerization, the use of specific bases like cesium fluoride (B91410) (CsF) or tetrabutylammonium (B224687) fluoride (nBu4NF) has been shown to yield all four stereoisomers of conjugated dienes with ≥98% selectivity. pnas.orgpnas.org This highlights the critical role of reaction conditions in controlling the stereochemical outcome of Suzuki-Miyaura couplings involving this substrate.

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Nickel, Rhodium)

Beyond palladium, other transition metals like nickel and rhodium catalyze important coupling reactions involving bromoacrylates.

Nickel-Catalyzed Reactions: Nickel catalysts are effective for various cross-coupling reactions. The Negishi coupling, which pairs an organozinc reagent with an organic halide, has been successfully applied to this compound. researchgate.net For instance, the stereoselective synthesis of all four isomers of ethyl 2,4-undecadienoate can be achieved with high selectivity (≥98%) using a palladium-catalyzed Negishi coupling protocol, demonstrating a key application for the cis-bromoacrylate starting material. researchgate.netmdpi.compnas.org Nickel-catalyzed Kumada cross-coupling of vinyl magnesium bromide with vinyl phosphates has also been established as a robust method for preparing 2-substituted 1,3-dienes. researchgate.net

Rhodium-Catalyzed Reactions: Rhodium catalysts have shown novel reactivity in aqueous media. Rhodium-catalyzed coupling of arylboronic acids with styrenyl olefins can produce Heck-type products through an addition-β-hydride elimination pathway. organic-chemistry.org While specific examples using this compound are not prominent, this reactivity pattern suggests its potential as a substrate in similar rhodium-catalyzed transformations. The use of water as a solvent is often crucial for these reactions to proceed. organic-chemistry.org

Cycloaddition Reactions

This compound and its derivatives can participate as dienophiles in cycloaddition reactions, leading to the formation of cyclic and bicyclic structures.

Diels-Alder Reactions with Dienes

The electron-deficient double bond of the bromoacrylate moiety makes it a suitable dienophile for Diels-Alder reactions. A notable example involves the use of cis-β-bromoacrylic acid in a modified Wessely oxidation of 2,6-dimethylphenol. The resulting intermediate undergoes a subsequent intramolecular Diels-Alder reaction to yield a bicyclo[2.2.2]octenone derivative. cdnsciencepub.com This sequence demonstrates the capability of the cis-bromoacrylate framework to act as a dienophile, facilitating the construction of complex polycyclic systems. cdnsciencepub.com

Intramolecular Cyclization Processes

Intramolecular reactions are a powerful tool for building ring systems. This compound derivatives are precursors for such transformations. The previously mentioned sequence involving a modified Wessely oxidation followed by an intramolecular Diels-Alder cycloaddition is a prime example of such a process. cdnsciencepub.com Computational studies on related (Z)-α-bromoacrylates have detailed pathways for the formation of fused tricyclic systems through a stepwise Michael/Michael addition cascade, followed by an irreversible intramolecular enolate displacement of the bromide. nih.gov These processes highlight the utility of the bromoacrylate structure in designing and executing complex intramolecular cyclization strategies. cdnsciencepub.comnih.gov

Radical Reactions

The carbon-bromine bond and the activated double bond in this compound suggest its potential to participate in radical reactions. While specific studies focusing on this compound are not widely reported, its structure is amenable to radical processes. For instance, alkyl halides can undergo atom transfer radical cyclization (ATRC) in competition with Heck-type reactions. nih.gov Furthermore, radical additions to activated alkenes are common, often initiated by radical initiators like organoboranes (e.g., triethylborane), which are known to mediate a variety of radical-based transformations. researchgate.net

Enzymatic Transformations

The interaction of this compound with biological systems, particularly enzymes, reveals specific pathways for its transformation and metabolism. These enzymatic processes are of interest for both understanding its biological activity and for potential applications in biocatalysis.

This compound serves as a substrate for dehalogenase enzymes, which catalyze the cleavage of carbon-halogen bonds. These enzymes are significant in bioremediation for their ability to break down halogenated environmental pollutants into less harmful substances. The hydrolytic dehalogenation of haloacrylates like the cis-3-haloacrylate isomers is a key step in the degradation pathway of certain industrial chemicals. researchgate.net

Research has focused on enzymes such as cis-3-chloroacrylic acid dehalogenase (cis-CaaD) and its homologues, which belong to the tautomerase superfamily. researchgate.netutexas.edunih.gov A homologue from Corynebacterium glutamicum, Cg10062, has been shown to act as a hydratase/decarboxylase on cis-3-chloro- and cis-3-bromoacrylates. researchgate.net While Cg10062 exhibits lower catalytic efficiency compared to cis-CaaD, it demonstrates a broader substrate specificity, processing both cis and trans isomers of 3-chloroacrylic acid. utexas.eduresearchgate.net The mechanism of these dehalogenases often involves an active-site carboxylate group that attacks the carbon atom bonded to the halogen, forming an ester intermediate and releasing a halide ion, followed by hydrolysis of the intermediate. researchgate.net

Kinetic studies on related dehalogenases using substrates like trans-3-bromoacrylate have revealed complex multi-step kinetic models. science.gov For instance, the analysis of a mutant cis-CaaD enzyme with trans-3-bromoacrylate as the substrate suggested a six-step model involving substrate binding, a conformational change, the chemical step of dehalogenation, and subsequent product release, with the latter steps being rate-limiting. science.gov The interaction of dehalogenases with substrates like this compound is also noted for its potential enantioselectivity, making these enzymes valuable tools for producing chiral intermediates in pharmaceutical synthesis.

Table 1: Investigated Dehalogenases and Related Enzymes

| Enzyme | Substrate(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Dehalogenases (general) | This compound | Act as substrates; show enantiomer selectivity useful in biocatalysis. | |

| cis-3-Chloroacrylic Acid Dehalogenase (cis-CaaD) | cis-3-Chloroacrylic acid, trans-3-bromoacrylate (mutant) | Catalyzes hydrolytic dehalogenation; kinetic mechanism involves multiple steps including a conformational change. | researchgate.netnih.govscience.gov |

The oxidative metabolism of this compound is less specifically documented, but studies on structurally similar compounds provide insights into potential enzymatic pathways. Research into the metabolism of M1dG, a DNA adduct, utilized 3-bromo-ethylacrylate for chemical synthesis to confirm the structure of a metabolite, 6-oxo-M1dG. pnas.org This study implicated aldehyde oxidase and xanthine (B1682287) oxidase in the oxidation process. pnas.org Incubations with rat and human liver cytosols demonstrated the capability of these cytosolic fractions to catalyze the oxidation, with inhibitors suggesting that both aldehyde oxidase and xanthine oxidase play significant roles in the metabolism of M1dG in humans. pnas.org

Enzymatic oxidation of various organic compounds is a widespread metabolic process. nih.gov Monooxygenases, such as cytochrome P450 enzymes, and dioxygenases are key players in the oxidative dearomatization of aromatic and heterocyclic compounds. nih.govmdpi.com These enzymes catalyze reactions like sulfoxidation, epoxidation, and dihydroxylation. nih.govmdpi.com While direct evidence for the action of these enzymes on this compound is limited, the reactivity of the acrylate (B77674) system suggests it could be a substrate for various oxidative enzymes. The metabolism of such compounds is crucial in understanding their biological fate and potential applications or implications in drug development. nih.gov

Polymerization Reactions

This compound is a functional monomer that can be incorporated into polymers, imparting specific properties and reactivity. Its bromine atom and acrylate structure allow it to participate in various polymerization reactions, including controlled polymerization and copolymerization.

Controlled radical polymerization (CRP) techniques are essential for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity. sigmaaldrich.com Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile CRP method that has been successfully employed for the polymerization of functional monomers like this compound. itu.edu.trsigmaaldrich.com

One study detailed the synthesis of methyl methacrylate-ethyl cis-3-bromoacrylate copolymers using the RAFT technique. itu.edu.tr This method allows for the incorporation of the bromo-functional monomer into the polymer backbone in a controlled manner. itu.edu.tr The selection of an appropriate RAFT agent is crucial for controlling the polymerization of different monomer classes. sigmaaldrich.com For acrylates, RAFT agents with a cyanomethyl group as the reinitiating 'R' group are often effective. sigmaaldrich.com The use of such controlled techniques enables the design of advanced materials with specific functionalities, such as light-triggerable polymers. itu.edu.tr

The ability of this compound to copolymerize with other monomers allows for the creation of new materials with tailored properties. A notable example is its copolymerization with methyl methacrylate (B99206) (MMA) via RAFT polymerization to produce copolymers containing light-triggerable halogen atoms in the main chain. itu.edu.tr The resulting poly(methyl methacrylate-co-ethyl cis-3-bromoacrylate) combines the properties of PMMA with the reactivity imparted by the bromoacrylate units. itu.edu.tr

The copolymerization of bromoacrylates is a broader field of study. For instance, α-bromoacrylates have been copolymerized with various hydrophilic acrylate comonomers to produce hyperbranched polymers. nih.gov The reactivity ratios of monomers in copolymerization determine the composition and microstructure of the resulting copolymer. ekb.eg For example, studies on the copolymerization of methyl α-bromoacrylate with vinyl triacetoxysilane have shown that the introduction of the α-bromine atom enhances the tendency towards cross-propagation. researchgate.net The copolymerization of this compound opens avenues for creating functional polymers for applications ranging from advanced materials to biomaterials. cmu.edu

Table 2: Copolymerization Studies Involving Bromoacrylates

| Bromoacrylate Monomer | Comonomer(s) | Polymerization Technique | Key Outcome | Reference(s) |

|---|---|---|---|---|

| This compound | Methyl methacrylate (MMA) | RAFT | Synthesis of copolymers with light-triggerable halogen atoms for controlled degradation. | itu.edu.tr |

| Oligo(ethylene oxide) methyl ether 2-bromoacrylate (OEOBA) | Hydrophilic acrylates (e.g., MSEA, CBA) | Visible-light-mediated CRBP | Formation of well-defined hyperbranched hydrophilic polyacrylates. | nih.gov |

| Methyl α-bromoacrylate | Vinyl triacetoxysilane (VTAS) | Radical copolymerization | α-bromine enhances tendency towards cross propagation. | researchgate.net |

The incorporation of reactive units like this compound into a polymer backbone can introduce specific degradation pathways. This is particularly useful for designing materials that can be degraded under controlled conditions, which is relevant for applications in drug delivery and sustainable polymer recycling. itu.edu.trresearchgate.net

A study on copolymers of methyl methacrylate and this compound demonstrated a novel degradation method. itu.edu.tr These copolymers, synthesized via RAFT, undergo efficient degradation into low-molecular-weight oligomers when irradiated with visible light in the presence of metal-free organodyes as catalysts. itu.edu.tr This light-induced degradation presents a green alternative to conventional polymer recycling methods that often require harsh conditions like high temperatures and toxic metal catalysts. itu.edu.tr

The mechanism of degradation for polymers can vary significantly depending on their structure and the external trigger. mdpi.com For instance, the thermal degradation of poly(n-butylcyanoacrylate) has been shown to proceed via a chain unzipping mechanism, leading to quantitative conversion back to the monomer. cnrs.fr In contrast, hydrolytic degradation, common in polyesters, involves chain scission of ester linkages, leading to a decrease in molecular weight and changes in mechanical properties. nih.govifremer.fr The presence of the bromo-functional group in polymers derived from this compound offers a handle for targeted chemical or photochemical degradation, enabling the development of advanced, degradable materials. itu.edu.tr

Table 3: Chemical Compound Names

| Compound Name |

|---|

| 2,3-butadienote |

| 2-butynoate |

| 2-ethyl-2-oxazoline |

| 2-methyl-2-oxazoline |

| 3-bromo-ethylacrylate |

| 3-chloroacrylic acid |

| 6-oxo-M1dG |

| Acetaldehyde |

| Aldehyde oxidase |

| Carboxy betaine (B1666868) acrylate (CBA) |

| cis-3-bromoacrylate |

| cis-3-chloroacrylate |

| cis-3-chloroacrylic acid |

| cis-3-chloroacrylic acid dehalogenase (cis-CaaD) |

| Cytochrome P450 |

| This compound |

| M1dG |

| Malonate semialdehyde |

| Methyl methacrylate (MMA) |

| Methyl α-bromoacrylate |

| Oligo(ethylene oxide) methyl ether 2-bromoacrylate (OEOBA) |

| Poly(methyl methacrylate) (PMMA) |

| Propiolate |

| trans-3-bromoacrylate |

| Vinyl triacetoxysilane (VTAS) |

Stereochemical Outcomes and Control in Reactions

The cis-configuration of the double bond in this compound is a critical feature that dictates the stereochemical outcome of its reactions. The inherent geometry of the molecule allows it to serve as a valuable building block for the stereoselective synthesis of more complex structures, particularly in reactions where the configuration of the double bond is retained in the product. lookchem.com

One of the most significant applications demonstrating stereochemical control is in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. mdpi.compnas.org In these reactions, this compound is coupled with organozinc reagents, and the cis-geometry of the acrylate is preserved in the resulting dienoic ester product. This stereoretention is crucial for the synthesis of specific stereoisomers of conjugated dienes, which are important motifs in many natural products and biologically active molecules. mdpi.com

Research has demonstrated that the combination of this compound with various alkenylzinc or alkenylzirconocene reagents under palladium catalysis consistently leads to the formation of products with a cis-double bond at the C2-position. For example, the coupling with (E)-1-octenylzirconocene chloride, catalyzed by a PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complex, yields the corresponding (2Z,4E)-dienoate with high isomeric purity. pnas.org This highlights the catalyst's ability to facilitate the cross-coupling without isomerizing the cis-double bond of the acrylate.

The stereochemical outcome is highly dependent on the stereochemistry of both coupling partners. By selecting the appropriate geometry of the vinylmetallic reagent and the bromoacrylate (either cis or trans), all four possible stereoisomers of a given 2,4-dienoic ester can be selectively synthesized. mdpi.compnas.org The use of this compound specifically provides access to the (2Z,4E)- and (2Z,4Z)-isomers, depending on the geometry of the organometallic partner. mdpi.com

The following table summarizes the results from stereoselective Negishi coupling reactions involving this compound, showcasing the retention of the cis-configuration in the final products.

Table 1: Stereoselective Synthesis of Ethyl 2,4-Undecadienoates via Negishi Coupling

In addition to palladium-catalyzed reactions, the stereochemistry of this compound is pertinent in other transformations. For instance, in base-mediated cascade cyclizations, the potential for interconversion between E- and Z-bromoacrylates under certain phase-transfer conditions has been noted, which could influence the diastereoselectivity of the final products. nih.gov However, in many synthetic protocols, the conditions are optimized to ensure the stereochemical integrity of the starting acrylate is transferred to the product with high fidelity.

Table of Compounds Mentioned

Applications in Advanced Organic Synthesis

Synthesis of Conjugated Dienoic and Trienoic Esters

A significant application of ethyl cis-3-bromoacrylate is in the stereoselective synthesis of conjugated dienoic and trienoic esters, which are important structural motifs in numerous natural products and biologically active compounds. mdpi.compnas.org Palladium-catalyzed cross-coupling reactions, particularly the Negishi coupling, have proven highly effective for this purpose, allowing for the creation of all four possible stereoisomers of certain dienoic esters with high isomeric purity. pnas.orgresearchgate.net

The Negishi coupling of this compound with an alkenylzinc reagent, catalyzed by a palladium complex like PEPPSI, proceeds with retention of the cis-configuration, affording (2Z,4E)-dienoates in high yield and excellent stereoselectivity. pnas.org This methodology provides a reliable route to stereoisomers that can be challenging to access through other methods like the Wittig or Horner-Wadsworth-Emmons reactions. pnas.orgpnas.org

The following table summarizes the synthesis of ethyl undeca-2,4-dienoate stereoisomers via Pd-catalyzed Negishi coupling, highlighting the role of ethyl cis- and trans-3-bromoacrylate.

| Product Stereoisomer | Bromoacrylate Isomer | Alkenyl Coupling Partner | Catalyst (1 mol %) | Yield | Isomeric Purity |

|---|---|---|---|---|---|

| (2E,4E)- | Ethyl (E)-3-bromoacrylate | (E)-1-Octenylzirconocene chloride | PEPPSI | 90% | ≥98% |

| (2Z,4E)- | Ethyl (Z)-3-bromoacrylate (cis-isomer) | (E)-1-Octenylzirconocene chloride | PEPPSI | 85% | ≥98% |

| (2E,4Z)- | Ethyl (E)-3-bromoacrylate | (Z)-1-Octenylzinc iodide | PEPPSI | 88% | ≥98% |

| (2Z,4Z)- | Ethyl (Z)-3-bromoacrylate (cis-isomer) | (Z)-1-Octenylzinc iodide | PEPPSI | 83% | ≥98% |

This strategy has been extended to the synthesis of conjugated trienoic esters. For instance, this compound can be coupled with stereodefined dienylzinc reagents to produce various stereoisomers of ethyl trideca-2,4,6-trienoate with isomeric purity of ≥98%. pnas.org The reaction of this compound with the organozinc derivative of (E,E)-1-iodo-1,3-decadiene yields ethyl (2Z,4E,6E)-trideca-2,4,6-trienoate in 85% yield, demonstrating the power of this method for constructing complex polyene systems. pnas.orgpnas.org

Preparation of Nucleoside Adducts and Analogues

This compound is a key reagent in the synthesis of modified nucleosides, particularly for creating adducts that are important in studying DNA damage and metabolism. Its electrophilic nature allows it to react with nucleophilic sites on DNA bases. nih.gov It has been specifically used to prepare purine (B94841) derivatives, such as ethyl 2-amino-9-(2-deoxy-β-D-erythropentofuranosyl)-6,9-dihydro-6-oxo-1H-purine-1-acrylate. sigmaaldrich.compnas.org

A prominent application of this compound is the synthesis of 3-(2-deoxy-β-D-erythro-pentofuranosyl)-pyrimido[1,2-α]purine-6,10(3H,5H)-dione, commonly known as 6-oxo-M₁dG. nih.govuzhnu.edu.ua This compound is an oxidized metabolite of M₁dG, a major DNA adduct formed from the reaction of deoxyguanosine with malondialdehyde (MDA), a product of lipid peroxidation. pnas.orgnih.gov

The synthesis involves the alkylation of 2'-deoxyguanosine (B1662781) with this compound in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF). nih.govnih.govnih.gov This reaction proceeds through an addition-elimination pathway to yield an intermediate, N1-(3-carboxyethyl-1-propenyl)-dG. nih.govuzhnu.edu.ua Subsequent treatment of this intermediate with sodium methoxide (B1231860) in methanol (B129727) promotes an intramolecular cyclization to form the target 6-oxo-M₁dG. nih.govnih.govuzhnu.edu.ua

| Step | Reactants | Key Reagents/Solvents | Intermediate/Product |

|---|---|---|---|

| 1. Alkylation | 2'-Deoxyguanosine, this compound | K₂CO₃, DMF | N1-(3-carboxyethyl-1-propenyl)-dG |

| 2. Cyclization | N1-(3-carboxyethyl-1-propenyl)-dG | Sodium methoxide, Methanol | 6-oxo-M₁dG |

The M₁dG adduct is an established biomarker for oxidative stress and DNA damage resulting from lipid peroxidation. nih.govpnas.org Its primary in vivo metabolite, 6-oxo-M₁dG, is excreted in urine and serves as a non-invasive biomarker for assessing the extent of such damage in humans and rodents. nih.govacs.org

The chemical synthesis of 6-oxo-M₁dG using this compound is critical for metabolic and biomarker research. pnas.orgacs.org It provides an authentic standard necessary for the development and validation of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used to detect and quantify 6-oxo-M₁dG in biological samples like urine. nih.gov Having access to this standard has been instrumental in studying the in vivo oxidative metabolism of M₁dG and understanding its kinetics and elimination pathways. pnas.orgacs.org

Building Block in Natural Product Synthesis

This compound is a valuable building block for the synthesis of natural products due to its ability to facilitate the stereocontrolled construction of conjugated diene systems. The (2Z,4E)-dienoate structures readily formed from this reagent are pivotal components in a wide array of natural products. The 1,3-diene motif is a key framework in molecules with diverse biological activities, including the cytotoxic agent zampanolide (B1247547) and the macrolide antibiotic tiacumicin B. mdpi.com The stereoselective synthesis of these diene moieties is often a critical challenge in the total synthesis of such complex molecules, and methods utilizing this compound provide a powerful solution. mdpi.compnas.org

Synthesis of Heterocyclic Compounds

The reactivity of this compound lends itself to the synthesis of various heterocyclic compounds. uomus.edu.iq Its most notable application in this area is the construction of fused purine ring systems. sigmaaldrich.comuzhnu.edu.ua As detailed in section 4.2.1, the reaction of this compound with deoxyguanosine initiates a sequence leading to the formation of 6-oxo-M₁dG, which possesses a tricyclic pyrimido[1,2-a]purine core. nih.govuzhnu.edu.ua This transformation highlights the utility of the bromoacrylate in building complex, nitrogen-containing heterocyclic structures from readily available biological precursors. pnas.org

Role in Materials Science and Polymer Engineering

In the field of materials science, this compound is used as a comonomer in the synthesis of functional polymers with engineered properties. itu.edu.tr Research has shown its utility in creating copolymers with methyl methacrylate (B99206) via Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. itu.edu.tr

The incorporation of this compound introduces a light-triggerable halogen atom into the polymer backbone. itu.edu.tr These specialized copolymers can undergo efficient degradation into oligomers of low molecular weight upon irradiation with visible light, such as from a white LED, in the presence of metal-free organodye catalysts. itu.edu.tr This characteristic is highly desirable for developing next-generation materials geared towards sustainability and environmental conservation. The ability to trigger degradation with light offers a green alternative for polymer recycling, addressing the challenge of plastic waste. itu.edu.tr The cis-configuration of the monomer can also influence the microstructure and chain packing of the resulting polymer, which in turn affects its physical and degradation properties. acs.org

Polymer Modification and Functionalization

This compound serves as a valuable monomer in advanced polymer synthesis, particularly for the modification and functionalization of polymer chains. Its utility lies in the presence of the bromine atom, which can be incorporated into a polymer backbone and subsequently act as a reactive site for post-polymerization modification. This approach allows for the introduction of specific functionalities, tailoring the polymer's properties for specialized applications. nih.govnih.gov

A significant method for this purpose is Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization, a controlled radical polymerization technique. rsc.orgsigmaaldrich.com Researchers have successfully employed conventional RAFT polymerization to synthesize copolymers of this compound (EBA) and methyl methacrylate (MMA). itu.edu.trresearchgate.net This method allows for the creation of PMMA-derivative copolymers where the light-triggerable halogen atoms from EBA are incorporated into the main chain. itu.edu.tr The RAFT process enables control over the polymer architecture, leading to well-defined macromolecules with predetermined molecular weights and narrow molecular weight distributions. nih.govsigmaaldrich.com The bromine atom on the EBA units within the copolymer backbone provides a handle for further chemical transformations, enabling the "grafting" of other molecules to modify the polymer's surface characteristics, solubility, or other physical properties. researchgate.net

The incorporation of functional monomers like this compound is a key strategy in creating polymers with advanced architectures and tailored functionalities, moving beyond simple homopolymers to complex materials designed for specific tasks. nih.govresearchgate.net

Development of Degradable Polymer Systems

The incorporation of this compound into polymer structures is a key strategy for developing degradable materials, offering an innovative approach to polymer recycling. itu.edu.tr Copolymers of methyl methacrylate and this compound, synthesized via RAFT polymerization, have been shown to undergo efficient degradation under specific, mild conditions. itu.edu.trresearchgate.netpremc.org

This degradation process is initiated by visible light, specifically from a white LED source, and is facilitated by the presence of metal-free organodyes that act as photocatalysts. itu.edu.trresearchgate.net Under these conditions, the copolymers break down into low-molecular-weight oligomers at ambient temperatures. itu.edu.trpremc.org This method presents a significant advantage over traditional polymer degradation techniques, which often require harsh conditions such as high temperatures and the use of toxic heavy metal catalysts, making it an economically and environmentally appealing alternative. itu.edu.tr

Detailed research findings have demonstrated the effectiveness of this light-induced degradation. researchgate.netpremc.org Kinetic studies, performed by taking aliquots from the reaction media for Gel Permeation Chromatography (GPC) analysis, have tracked the degradation process over time. researchgate.net The physical and thermal properties of the copolymers before and after degradation have been thoroughly investigated using a suite of analytical techniques. researchgate.netpremc.org

Table 1: Research Findings on the Degradation of P(MMA-co-EBA) Copolymers

| Parameter | Finding | Source(s) |

|---|---|---|

| Degradation Method | White LED light-induced degradation in the presence of organo photocatalysts (metal-free). | itu.edu.trresearchgate.net |

| Products | Low molecular weight oligomers. | itu.edu.trresearchgate.net |

| Degradation Efficiency | Up to 80% degradation observed. | researchgate.netpremc.org |

| Reaction Conditions | Ambient temperature. | researchgate.netpremc.org |

| Analytical Techniques | Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), ¹H-NMR Spectroscopy. | researchgate.netpremc.org |

This research highlights a novel and sustainable pathway for recycling plastics like PMMA by creating derivatives that can be degraded on demand using environmentally friendly triggers like visible light. itu.edu.tr

Computational and Theoretical Studies

Mechanistic Insights from Computational Chemistry

Computational chemistry plays a crucial role in elucidating the complex mechanisms of reactions involving Ethyl cis-3-bromoacrylate. Through methods like conformational analysis, researchers can determine the molecule's preferred three-dimensional structures. The ethyl ester group can adopt various rotational conformations, and the final preference is a balance of steric hindrance from the bulky bromine atom and electronic effects within the conjugated system. These geometric parameters are fundamental as they directly influence the molecule's chemical reactivity.

The electron-withdrawing nature of the bromine atom renders the carbon-carbon double bond highly electrophilic and reactive toward nucleophiles. Computational models are employed to study the mechanisms of several key reaction types:

Nucleophilic Substitution: Calculations can map the potential energy surface for the replacement of the bromine atom by various nucleophiles, identifying transition states and intermediates to clarify the reaction pathway.

Addition Reactions: The mechanism of Michael additions, where nucleophiles attack the β-carbon of the acrylate (B77674) system, can be explored to understand the regioselectivity and stereoselectivity of the reaction.

Dehalogenation: Research into bacterial dehalogenases has utilized computational insights to understand how these enzymes can break down halogenated compounds like this compound, which is relevant for bioremediation applications.

Cross-Coupling Reactions: this compound is a substrate in stereoretentive cross-coupling reactions, such as the Negishi coupling, to produce polyunsaturated esters. pnas.org Computational studies can help in understanding the catalytic cycle and the factors that ensure the retention of the cis-configuration.

Quantum Chemical Calculations of Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and quantifying the reactivity of this compound. These calculations provide detailed information about the electronic structure of the molecule, which is key to its chemical behavior.

The bromine atom's electronegativity and polarizability enhance both the electrophilicity of the double bond and its ability to act as a leaving group. DFT calculations can model these properties and predict reactivity trends. For instance, such models can compare the reactivity of this compound with its analogues, like Ethyl cis-3-iodoacrylate, predicting that the iodo-compound would react faster in nucleophilic substitutions due to iodine being a better leaving group.

Key parameters derived from quantum chemical calculations help in understanding the molecule's reactivity profile.

| Physicochemical Property | Calculated Value | Method/Source | Significance in Reactivity |

|---|---|---|---|

| Molar Refractivity | 34.83 | Computational Prediction ambeed.com | Relates to the molecule's polarizability and van der Waals interactions. |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | Ertl P. et al. ambeed.com | Indicates the surface area belonging to polar atoms, influencing solubility and interactions with polar reagents. |

| Consensus Log Po/w | 1.51 | Average of five prediction methods ambeed.com | Represents the lipophilicity, affecting solubility in different solvents and partitioning behavior. |

| Number of Rotatable Bonds | 3 | Computational Analysis ambeed.com | Indicates conformational flexibility, which can impact reaction kinetics. umich.edu |

| Number of H-bond Acceptors | 2.0 | Computational Analysis ambeed.com | Highlights potential sites for hydrogen bonding, which can influence interactions with protic solvents or reagents. |

In related systems, such as D-π-A dyes for solar cells, quantum chemical calculations (e.g., B3LYP/6-31G(d)) are used to optimize geometries and calculate vertical transitions to understand electronic properties, a technique also applicable to this compound. Similarly, quantum calculations have been used to support proposed mechanisms in other complex organic transformations, demonstrating their power in validating or refuting potential reaction pathways. researchgate.net

Molecular Dynamics Simulations in Reaction Pathways

While quantum chemistry provides a static picture of electronic structure and reactivity, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. These simulations are particularly valuable for understanding reaction pathways in complex environments, such as in solution or within polymeric systems.

For example, MD simulations have been used to study polymers created through the polymerization of this compound (EBA). premc.org These simulations revealed that the number and type of hydrogen bonds play a critical role in the self-association behavior of the resulting polymers, both in solution and in the bulk state. premc.org This demonstrates how MD can provide mechanistic insights into macromolecular assembly and the properties of materials derived from this monomer. premc.org

In the context of reaction pathways, MD simulations can be used to:

Model the diffusion of reactants in a solvent.

Simulate the conformational changes a molecule undergoes as it approaches a transition state.

Understand the role of solvent molecules in stabilizing or destabilizing intermediates and transition states.

Explore the flexibility of ligands and receptors in biochemical processes, where entropy and desolvation energies are critical factors. umich.edu

By combining the electronic detail from quantum mechanics with the temporal evolution from molecular dynamics, a comprehensive, multi-scale model of chemical reactions involving this compound can be constructed.

Analytical and Spectroscopic Characterization in Research Contexts

Advanced NMR Spectroscopic Analysis in Elucidating Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of ethyl cis-3-bromoacrylate, providing unambiguous confirmation of its cis-stereochemical configuration.

In research, ¹H NMR spectroscopy is used to identify the distinct chemical environment of each proton in the molecule. The vinyl protons are particularly diagnostic for confirming the cis-geometry. The proton adjacent to the bromine atom is deshielded and typically appears further downfield compared to the proton adjacent to the ester group. A key parameter is the coupling constant (J) between these two vinyl protons, which for the cis-isomer is characteristically around 8.3-8.4 Hz. The ethyl ester group gives rise to a characteristic quartet and triplet pattern. For instance, in deuterated chloroform (B151607) (CDCl₃), the spectral data is consistently reported as shown in the table below.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Vinyl H (adjacent to Br) | ~6.99 | Doublet (d) | 8.3 |

| Vinyl H (adjacent to COOEt) | ~6.60 | Doublet (d) | 8.3 |

| Methylene H (-CH₂-) | ~4.24 | Quartet (q) | 7.1 |

¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon framework of the molecule. The chemical shifts of the carbonyl carbon and the two vinyl carbons are indicative of the electronic environment created by the ester and bromo substituents, further confirming the structure. The use of NMR is standard in synthetic procedures to confirm that the desired Z-stereochemistry of the product has been achieved.

Mass Spectrometry for Structural Confirmation and Quantitative Analysis

Mass spectrometry (MS) is a vital tool for confirming the molecular weight of this compound and analyzing its purity, especially when coupled with a chromatographic separation technique.

The empirical formula of this compound is C₅H₇BrO₂, which corresponds to a molecular weight of approximately 179.01 g/mol . sigmaaldrich.comscbt.com In mass spectrometric analysis, this is confirmed by the observation of the molecular ion peak. The isotopic pattern characteristic of bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br isotopes) would also be present for the molecular ion and any bromine-containing fragments, providing a definitive signature for the compound.

In research involving chemical synthesis, Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used. GC separates the volatile components of a reaction mixture, and the subsequent MS analysis provides mass information for each component, allowing for the verification of the product's identity and the detection of any trace impurities. For less volatile reaction products or contexts where derivatization is not desired, Liquid Chromatography-Mass Spectrometry (LC-MS), often with electrospray ionization (ESI), is a powerful alternative. acs.orgdtic.mil For instance, in the synthesis of nucleoside analogues where this compound is used as a reagent, LC-MS/MS (tandem mass spectrometry) can be employed to characterize the structure of the more complex, polar products formed. acs.orgasianpubs.org

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are indispensable for both the purification of this compound after its synthesis and for the analytical assessment of its purity.

Gas Chromatography (GC) is a standard method for assessing the isomeric purity of this compound, with purities often exceeding 98-99% in commercial products. sigmaaldrich.comsigmaaldrich.cn Its volatility makes it well-suited for GC analysis.

Thin-Layer Chromatography (TLC) is often used to monitor the progress of reactions involving this compound. It provides a rapid and simple way to qualitatively assess the consumption of starting materials and the formation of the product. nih.gov

High-Performance Liquid Chromatography (HPLC) and Medium-Pressure Liquid Chromatography (MPLC) are powerful techniques for the purification of reaction products derived from this compound. acs.orgnih.gov In a documented synthesis, the product formed from a reaction with deoxyguanosine was purified using reversed-phase (C18) MPLC. acs.org The purity of the collected fractions was then confirmed by reversed-phase HPLC. acs.org

Ion Chromatography (IC) has been specifically utilized in research to quantify the dehalogenation of related compounds like cis-3-bromoacrylate by measuring the concentration of the resulting bromide ion in solution. utexas.edu This is crucial for kinetic studies and understanding reaction mechanisms. utexas.edu

Table 2: Summary of Chromatographic Techniques Used for this compound and Related Research

| Technique | Application | Purpose | Reference |

|---|---|---|---|

| Gas Chromatography (GC) | Purity Assessment | Quantifies the isomeric purity of the final product. | sigmaaldrich.comsigmaaldrich.cn |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Provides qualitative analysis of reaction progress. | nih.gov |

| Reversed-Phase HPLC/MPLC | Purification & Analysis | Separates and purifies reaction products derived from this compound. | acs.orgnih.gov |

Future Directions and Emerging Research Areas

Sustainable Synthetic Routes

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For Ethyl cis-3-bromoacrylate, research is increasingly focused on greener synthetic pathways that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

One promising approach involves the use of dimethyl sulfoxide (B87167) (DMSO) as a solvent and reagent for the dehydrohalogenation of α,β-dihalopropanoate derivatives. This method avoids the use of harsh bases, which often lead to undesirable side reactions, offering a milder and more environmentally friendly alternative. Another sustainable strategy is the development of one-pot syntheses. For instance, the reaction of substituted naphthols with ethyl 2,3-dibromopropanoate in the presence of potassium carbonate in refluxing acetone (B3395972) allows for the in-situ formation of ethyl 2-bromoacrylate, which then undergoes further reaction to produce dihydronaphthofurans. rsc.org This approach reduces the number of workup and purification steps, thereby saving time, energy, and materials.

Biocatalysis represents another frontier in the sustainable synthesis of haloacrylates. Ene-reductases, a class of enzymes, have been shown to mediate the sequential reductive dehydrohalogenation of β-haloacrylic ester derivatives. researchgate.net These enzymatic reactions often proceed with high selectivity under mild conditions, offering a green alternative to traditional chemical methods. The principles of green chemistry, such as maximizing atom economy, are also being applied to evaluate and optimize synthetic routes. wordpress.comkharagpurcollege.ac.innih.govrsc.org Future research will likely focus on the use of renewable feedstocks and the development of catalytic processes with high turnover numbers to further enhance the sustainability of this compound synthesis. nih.govresearchgate.netreagent.co.ukheraeus-precious-metals.comd-nb.inforesearchgate.net

Table 1: Comparison of Synthetic Routes for Haloacrylates

| Method | Reagents/Catalyst | Advantages | Disadvantages |

| Traditional Dehydrohalogenation | Strong bases (e.g., alkoxides) | High yields | Harsh conditions, side reactions, waste generation |

| DMSO-Mediated Dehydrohalogenation | DMSO | Mild conditions, base-free, environmentally friendly | May require higher temperatures |

| One-Pot Synthesis | K2CO3 in acetone | Reduced steps, time and energy saving rsc.org | Substrate scope may be limited |

| Biocatalysis (Ene-reductases) | Ene-reductases | High selectivity, mild conditions, green researchgate.net | Enzyme stability and cost can be a concern |

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, making it a compound of significant interest in drug discovery and medicinal chemistry.

Its electrophilic nature, conferred by the electron-withdrawing bromine atom, makes the carbon-carbon double bond highly reactive towards nucleophiles. This reactivity is exploited in the synthesis of nucleoside analogues, which are fundamental components of antiviral and anticancer therapies. Specifically, it has been used in the preparation of ethyl 2-amino-9-(2-deoxy-β-D-erythropentofuranosyl)-6,9-dihydro-6-oxo-1H-purine-1-acrylate.

Furthermore, this compound is a key building block for the synthesis of 3-(2-deoxy-β-D-erythro-pentofuranosyl)-3,4-dihydropyrimido[1,2-a]purine-6,10-dione, highlighting its role in the development of dihydropyrimidone derivatives with potential therapeutic applications. The compound also participates in Michael addition reactions, a fundamental carbon-carbon bond-forming reaction in medicinal chemistry for the creation of complex molecular architectures. The ability to introduce various functional groups through nucleophilic substitution of the bromine atom further expands its utility in generating diverse compound libraries for drug screening.

Exploration in Novel Material Development

The unique chemical structure of this compound also makes it a valuable monomer for the development of novel polymers with specialized properties. The presence of the acrylate (B77674) group allows for polymerization, while the bromine atom can impart specific functionalities to the resulting material.

Research has shown that bromoacrylates can be polymerized, often using initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide, to form poly(bromoacrylate)s. These polymers can exhibit interesting properties, such as flame retardancy, due to the presence of bromine. Copolymers of bromoacrylated monomers with other monomers like styrene (B11656) or methyl methacrylate (B99206) have also been synthesized, leading to materials with tailored thermal and mechanical properties. researchgate.netcqvip.comcnjournals.com

Recent studies have explored the use of Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization to create copolymers of methyl methacrylate and this compound. itu.edu.tr These copolymers can undergo degradation into smaller oligomers when exposed to visible light in the presence of an organodye catalyst, presenting a potential pathway for more sustainable and recyclable polymer materials. itu.edu.tr The triethoxysilane (B36694) group, when incorporated into acrylate and methacrylate polymers, can enhance adhesion to inorganic substrates, improve durability, and provide water repellency, opening up applications in coatings, sensors, and electronic devices. specificpolymers.com The refractive index of polymers is another important optical property that can be tuned by the incorporation of different monomers, including bromoacrylates. researchgate.netscipoly.comresearchgate.netnih.gov

Table 2: Properties of Polymers Derived from Bromoacrylates

| Polymer/Copolymer | Key Properties | Potential Applications |

| Poly(bromoacrylate)s | Flame retardancy | Fire-resistant materials |

| Copolymers with Styrene/Methyl Methacrylate | Tunable thermal and mechanical properties researchgate.netcqvip.comcnjournals.commdpi.com | Specialty plastics, composites |

| RAFT Copolymers with Methyl Methacrylate | Photodegradability itu.edu.tr | Recyclable plastics, controlled-release systems |

| Acrylate polymers with triethoxysilane groups | Enhanced adhesion, durability, hydrophobicity specificpolymers.com | Coatings, adhesives, sensors, electronics |

Catalysis and Asymmetric Synthesis Enhancements

Advancements in catalysis are crucial for improving the efficiency and selectivity of reactions involving this compound. Palladium-catalyzed cross-coupling reactions, in particular, have demonstrated significant utility.

The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide, has been successfully employed to synthesize polyunsaturated esters from this compound with high stereoretention. pnas.orgpnas.orgmdpi.com The use of highly active catalysts, such as PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation), allows these reactions to proceed under mild conditions with low catalyst loadings, contributing to their efficiency and sustainability. pnas.orgpnas.org These catalytic methods are instrumental in the synthesis of conjugated dienes, which are important motifs in many natural products. pnas.orgpnas.orgmdpi.com

Diels-Alder reactions involving Ethyl α-bromoacrylate as the dienophile have been conducted under both thermal and Lewis acid-catalyzed conditions to produce cyclic adducts with good regio- and stereoselectivity. researchgate.net This highlights the compound's utility in constructing complex cyclic systems.

The development of asymmetric catalytic methods is a key area of ongoing research. au.dkrsc.orgnih.gov The goal is to control the stereochemistry of reactions involving this compound to produce enantiomerically pure compounds, which is of critical importance in the pharmaceutical industry. Future research will likely focus on the design of new chiral catalysts and the optimization of reaction conditions to achieve higher levels of enantioselectivity in reactions such as Michael additions and other carbon-carbon bond-forming reactions. au.dkrsc.org The use of visible light photoredox catalysis is also an emerging area that could offer new pathways for the activation and functionalization of this compound under mild and environmentally friendly conditions. uni-regensburg.de

Q & A

Q. What is the optimal synthetic route for Ethyl cis-3-bromoacrylate, and how can reaction conditions be optimized?

this compound is synthesized via a two-step process: (1) desilylation of an alkyl bromide precursor and (2) nucleophilic attack on the alkyl group followed by ethyl group substitution . To optimize yield, control reaction temperature (typically 0–25°C) and use anhydrous solvents to minimize hydrolysis. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Purify via fractional distillation under reduced pressure to isolate the cis-isomer .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Key methods include:

- NMR Spectroscopy : Confirm stereochemistry using - and -NMR, focusing on coupling constants (e.g., for cis-configuration).

- Ion Chromatography : Quantify bromide byproducts (e.g., from hydrolysis) using a NaCO/NaHCO eluent system to separate anions .

- GC-MS : Verify purity and detect trace impurities .

Q. How does this compound participate in stereoselective synthesis?

The compound acts as a dienophile in Diels-Alder reactions, favoring cis-2-enoate ester formation due to its electron-deficient alkene. The bromine atom enhances electrophilicity, enabling regioselective nucleophilic additions (e.g., with Grignard reagents) .

Advanced Research Questions

Q. Why do homologous enzymes like cis-CaaD and Cg10062 exhibit divergent catalytic efficiencies with this compound?

Structural studies reveal that cis-CaaD has a closed-loop conformation near the active site, enhancing substrate specificity, whereas Cg10062’s active site is more spacious, leading to a 1,000-fold reduction in . Mutagenesis of residues in the substrate-binding loop (e.g., Pro-1, Arg-70) can restore activity .

Q. How do buffer conditions influence kinetic parameters in enzymatic dehalogenation of this compound?

Phosphate buffers yield higher values compared to bicarbonate buffers due to competitive inhibition by bicarbonate ions. For example, decreases 3.3-fold in NaHCO buffer (pH 9.0) . Optimize buffer choice based on analytical constraints (e.g., avoid phosphate if ion chromatography detects overlapping sulfate/bromide peaks) .

Q. What methodologies resolve discrepancies in reported kinetic data for this compound in enzymatic assays?

- Pre-steady-state kinetics : Use stopped-flow spectrophotometry to measure burst phases and validate .

- Buffer standardization : Control ionic strength and pH to minimize variability.

- Substrate purity : Ensure >98% purity via recrystallization or HPLC to avoid side reactions .

Q. How can bromide byproduct quantification be optimized in hydrolysis studies?

Ion chromatography with a NaCO/NaHCO eluent (pH 9.6) resolves bromide ions from sulfate at 1.5 mL/min flow rate. Calibrate using standards (7.5 ppb–25 ppm) and validate with spiked samples .

Data Analysis and Comparative Studies

Q. What structural insights explain this compound’s reactivity compared to halogenated analogs (e.g., chloro or iodo derivatives)?

Bromine’s intermediate electronegativity and polarizability enhance both electrophilicity and leaving-group ability. For example, Ethyl cis-3-iodoacrylate reacts faster in nucleophilic substitutions but is less stable under light. Computational modeling (DFT) can predict reactivity trends .

Q. How do steric and electronic effects influence regioselectivity in cross-coupling reactions involving this compound?

Bromine’s position adjacent to the ester group directs Suzuki-Miyaura couplings to the β-position. Steric hindrance from the ethyl ester favors transmetalation with smaller ligands (e.g., Pd(PPh)). Use X-ray crystallography to confirm regioselectivity in products .

Experimental Design and Best Practices

Q. What protocols ensure stability of this compound during storage and handling?

Store under inert gas (N or Ar) at –20°C in amber vials to prevent light-induced decomposition. Avoid prolonged exposure to moisture, as hydrolysis generates 3-bromoacrylic acid. Pre-dry solvents (e.g., molecular sieves) for reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.